molecular formula C9H4N2O2 B14847024 2-Formyl-1,3-benzoxazole-7-carbonitrile

2-Formyl-1,3-benzoxazole-7-carbonitrile

Cat. No.: B14847024
M. Wt: 172.14 g/mol
InChI Key: LLBRKOHJRIJEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-1,3-benzoxazole-7-carbonitrile: is a heterocyclic aromatic compound that features a benzoxazole core with formyl and carbonitrile substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1,3-benzoxazole-7-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency .

Industrial Production Methods: In an industrial setting, the production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-1,3-benzoxazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Formyl-1,3-benzoxazole-7-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized benzoxazole derivatives .

Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antimicrobial, antifungal, and anticancer agents. Its unique structure allows it to interact with biological targets effectively .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-Formyl-1,3-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can engage in π-π stacking or hydrogen bonding with biological molecules, leading to inhibition or activation of specific pathways. The formyl and carbonitrile groups further enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Formyl-1,3-benzoxazole-5-carbonitrile
  • 2-Formyl-1,3-benzoxazole-6-carbonitrile
  • 2-Formyl-1,3-benzoxazole-4-carbonitrile

Comparison: Compared to its analogs, 2-Formyl-1,3-benzoxazole-7-carbonitrile exhibits unique reactivity and binding properties due to the position of the formyl and carbonitrile groups. This positional difference can significantly impact its chemical behavior and biological activity .

Properties

Molecular Formula

C9H4N2O2

Molecular Weight

172.14 g/mol

IUPAC Name

2-formyl-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C9H4N2O2/c10-4-6-2-1-3-7-9(6)13-8(5-12)11-7/h1-3,5H

InChI Key

LLBRKOHJRIJEAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.